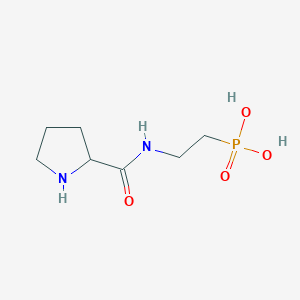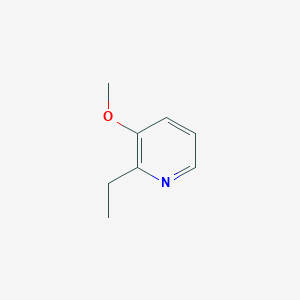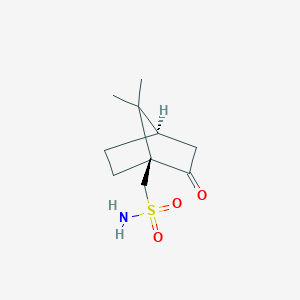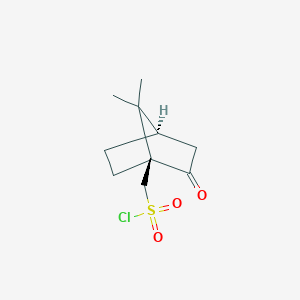
盐酸匹仑泽平
描述
Synthesis Analysis
Pirenzepine hydrochloride's synthesis involves complex organic reactions that lead to its distinctive tricyclic structure. Specific synthesis pathways focus on creating its pyridobenzodiazepine framework, which is crucial for its biological activity. The synthesis of Pyrimido[4,5-b][1,5]benzodiazepine derivatives, closely related to pirenzepine, demonstrates the intricate steps involved in constructing such complex molecules, emphasizing the role of amino-phenylene and piperazine components in achieving the desired chemical structure (Długosz & Machoń, 1990).
Molecular Structure Analysis
The molecular structure of pirenzepine hydrochloride is characterized by its tricyclic core, contributing to its selective binding and activity. X-ray crystallography and molecular modeling have been pivotal in understanding the conformational dynamics of pirenzepine, revealing how its structure dictates its interaction with biological targets. The antiulcer drug's crystal structure provides insights into the spatial arrangement necessary for its selective antimuscarinic action without eliciting the central effects typical of other tricyclic compounds (Trummlitz et al., 1984).
Chemical Reactions and Properties
Pirenzepine hydrochloride's chemical reactivity, particularly in aqueous solutions, has been a subject of study to understand its stability and degradation kinetics. Its hydrolysis rates follow pseudo first-order kinetics, influenced by pH, temperature, and ionic strength, which are critical for designing its formulations and predicting its shelf life. These studies provide essential data for optimizing pharmaceutical formulations (Peng, 2005).
Physical Properties Analysis
The study of pirenzepine hydrochloride's physical properties, such as solubility, melting point, and crystalline form, is fundamental for its pharmaceutical development. While specific studies on these properties are limited in the accessible literature, understanding these aspects is crucial for drug formulation and delivery.
Chemical Properties Analysis
The chemical properties of pirenzepine hydrochloride, including its binding affinity and interaction with biological molecules like DNA and proteins, have been extensively studied. Its interaction with calf thymus DNA, for instance, highlights its potential for influencing gene expression, a property that could extend beyond its primary use as an anti-ulcer agent. The formation of complexes with DNA and the thermodynamics of these interactions shed light on the molecular basis of its biological activity (Rahman et al., 2017).
科学研究应用
胃肠道应用:盐酸匹仑泽平抑制基础下食道括约肌压力和胃酸分泌,表明毒蕈碱受体在下食道括约肌功能中起作用。这表明它可用于治疗胃食管反流等疾病,其中它对胃酸分泌的抑制作用更大且更持久 (Aggestrup & Jensen,1991)。它还因促进十二指肠溃疡愈合和减轻疼痛而闻名 (Carmine & Brogden,1985)。
神经学研究:盐酸匹仑泽平作为中枢牛磺酸拮抗剂的特性表明它可用于研究 M1 受体与行为功能的相关性 (Witkin 等人,1988)。它还被用于表征与人脑组织的结合,有助于神经化学研究 (Lin 等人,1986)。
近视治疗:研究表明,匹仑泽平对减缓儿童和实验动物近视进展有效。这种作用归因于它作为 M1 毒蕈碱拮抗剂的作用 (Ostrin 等人,2004)。
内分泌和代谢研究:匹仑泽平降低血浆胰岛素和葡萄糖反应,使其与多囊卵巢综合征等代谢紊乱相关研究相关 (Premawardhana 等人,1994)。
胆囊动力学研究:它作为胆囊收缩的主要收缩介质的有效拮抗剂,有助于胃肠动力学研究 (Pozo 等人,1990)。
抗胆碱能研究:匹仑泽平的抗胆碱能特性而没有对胃毒蕈碱受体的特异性亲和力,使其成为了解毒蕈碱受体亚型的研究重点 (Szelenyi,1982)。
眼科:其作为儿童近视治疗眼用凝胶形式的疗效突出了其在眼部健康研究中的潜力 (Siatkowski 等人,2004)。
胃排空研究:与经典抗胆碱能药物不同,匹仑泽平略微加速胃排空,为胃肠动力学研究提供了不同的视角 (Jaup & Dotevall,1981)。
治疗应用:它已被探索为治疗氯氮平引起的唾液过多症,尽管它在这方面的有效性并不显着 (Bai 等人,2001)。
受体选择性研究:匹仑泽平衍生物已被研究其对毒蕈碱受体的亲和力,有助于开发更具针对性的治疗剂 (Wess 等人,1991)。
作用机制
Target of Action
Pirenzepine dihydrochloride primarily targets the muscarinic acetylcholine receptors (mAChRs) . It acts as an antagonist for these receptors, with a strong preference for the M1 subtype . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Mode of Action
As a muscarinic receptor antagonist , Pirenzepine dihydrochloride binds to the muscarinic acetylcholine receptor . This binding inhibits the normal function of these receptors, leading to a decrease in the cellular responses they mediate . This includes the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels .
Biochemical Pathways
The primary biochemical pathway affected by Pirenzepine dihydrochloride is the muscarinic acetylcholine receptor pathway . By inhibiting this pathway, Pirenzepine dihydrochloride can reduce gastric motility and secretion . This leads to a decrease in the rest-and-digest state initiated by the parasympathetic nervous system .
Pharmacokinetics
The pharmacokinetic properties of Pirenzepine dihydrochloride include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 14% , a half-life of 11.10 hours , and a clearance rate of 2.77 mL/min/kg . It is also noted that 43% of the drug is excreted unchanged in urine .
Result of Action
The primary result of Pirenzepine dihydrochloride’s action is the reduction of gastric acid secretion and muscle spasms . This makes it effective in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers . It also promotes the healing of duodenal ulcers and is beneficial in the prevention of duodenal ulcer recurrence due to its cytoprotective action .
Action Environment
Pirenzepine dihydrochloride’s action, efficacy, and stability can be influenced by environmental factors. For instance, the drug’s rearrangement occurs under highly acidic conditions, which were believed to favor the dihydrochloride formation of Pirenzepine .
属性
IUPAC Name |
11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2.2ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNMBRCFFADNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952328 | |
| Record name | Pirenzepine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29868-97-1 | |
| Record name | Pirenzepine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029868971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirenzepine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-dihydro-11-[(4-methylpiperazin-1-yl)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRENZEPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10YM403FLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Pirenzepine dihydrochloride?
A1: Pirenzepine dihydrochloride acts as a selective antagonist of the M1 muscarinic acetylcholine receptor subtype. [, , , ] By binding to these receptors, it inhibits the binding of acetylcholine, a neurotransmitter, thereby blocking its effects.
Q2: What are the downstream effects of Pirenzepine dihydrochloride's M1 receptor antagonism?
A2: Pirenzepine dihydrochloride's M1 antagonism primarily affects gastric acid secretion. [, , , , ] By blocking M1 receptors in the stomach, it reduces the release of gastric acid, offering therapeutic benefits for conditions like peptic ulcers.
Q3: What is the molecular formula and weight of Pirenzepine dihydrochloride?
A3: The molecular formula of Pirenzepine dihydrochloride is C19H21N5O2 · 2HCl, and its molecular weight is 424.3 g/mol. [, ]
Q4: What spectroscopic data is available for Pirenzepine dihydrochloride?
A4: UV spectrophotometry is commonly used for Pirenzepine dihydrochloride analysis. [] It exhibits an absorption maximum (λmax) at 281 nm. []
Q5: How stable is Pirenzepine dihydrochloride in aqueous solutions?
A5: Pirenzepine dihydrochloride undergoes hydrolysis in aqueous solutions, following pseudo-first-order kinetics. [] Its stability is pH-dependent, with optimal stability around pH 5.1. [] It exhibits limited stability in highly acidic or basic conditions.
Q6: What factors can impact the stability of Pirenzepine dihydrochloride formulations?
A6: Factors such as pH, ionic strength, and temperature can influence Pirenzepine dihydrochloride's degradation rate in formulations. []
Q7: Does Pirenzepine dihydrochloride exhibit any significant catalytic properties?
A7: Pirenzepine dihydrochloride's primary mechanism of action is receptor antagonism rather than catalysis. It is not typically considered a catalyst in chemical reactions.
Q8: Have there been any computational studies on Pirenzepine dihydrochloride's conformation and binding?
A8: Molecular mechanics (MMPI) and semiempirical quantum chemical (MNDO) calculations have been used to study Pirenzepine dihydrochloride's conformation. [] These studies have shown a correlation between calculated minimum energy conformations and crystal structures. []
Q9: How do structural modifications to the Pirenzepine molecule affect its activity and selectivity?
A9: Structural modifications to the tricyclic core and exocyclic amide group of Pirenzepine can impact its binding affinity and selectivity for muscarinic receptor subtypes. [] These modifications can potentially influence its pharmacological activity and side effect profile.
Q10: What strategies can be used to enhance the stability or bioavailability of Pirenzepine dihydrochloride formulations?
A10: Strategies like pH adjustment, inclusion of stabilizers, and controlled-release formulations can enhance the stability and bioavailability of Pirenzepine dihydrochloride. [, ] For example, formulating Pirenzepine dihydrochloride as floating tablets using sodium alginate as a raft-forming agent has been explored for controlled drug release. []
Q11: Is there information available on the SHE (Safety, Health, and Environment) regulations specific to Pirenzepine dihydrochloride?
A11: The provided research papers focus on pharmacological and chemical aspects rather than specific SHE regulations. Information on manufacturing, handling, and disposal should be consulted from relevant safety data sheets and regulatory guidelines.
Q12: What is the typical route of administration for Pirenzepine dihydrochloride, and how does it affect its pharmacokinetics?
A12: Pirenzepine dihydrochloride is typically administered orally. [, ] Following oral administration, it reaches peak plasma levels in approximately 2 hours. []
Q13: What is the elimination half-life of Pirenzepine dihydrochloride?
A13: Pirenzepine dihydrochloride has an elimination half-life of around 13 hours. []
Q14: How is Pirenzepine dihydrochloride eliminated from the body?
A14: It is primarily excreted through urine, with a urinary excretion rate of 7-12% within 96 hours after a single oral dose. []
Q15: Has Pirenzepine dihydrochloride demonstrated efficacy in treating peptic ulcers in clinical trials?
A15: Yes, controlled clinical trials have shown that Pirenzepine dihydrochloride is superior to placebo and comparable to other anti-ulcer medications like cimetidine in the short-term treatment of duodenal ulcers. [, , , ] Limited data also suggest its potential efficacy in treating gastric ulcers. [, , ]
Q16: Have there been any studies on the use of Pirenzepine dihydrochloride for other conditions besides peptic ulcers?
A16: Yes, researchers have explored Pirenzepine dihydrochloride's potential in other areas:
- Myopia control: Studies suggest that Pirenzepine dihydrochloride may help slow the progression of myopia in children. []
- Cough suppression: Pirenzepine dihydrochloride has shown a modest antitussive effect in humans, potentially related to its bronchodilatory properties. []
- Cushing's syndrome: A case report described a patient with pituitary Cushing's syndrome whose symptoms improved with Pirenzepine hydrochloride, suggesting a possible role for the cholinergic system in this condition. []
Q17: What are the potential side effects associated with Pirenzepine dihydrochloride use?
A18: Common side effects reported with Pirenzepine dihydrochloride include dry mouth, blurred vision, and constipation, which are typical of anticholinergic medications. [, , ]
Q18: Have there been any studies on targeted delivery systems for Pirenzepine dihydrochloride?
A19: Researchers have investigated the use of soft contact lenses as a potential drug delivery system for Pirenzepine dihydrochloride. [, ] This approach aims to provide sustained drug release for myopia control.
Q19: Are there any known biomarkers specifically associated with Pirenzepine dihydrochloride's efficacy or adverse effects?
A19: The provided research papers do not discuss specific biomarkers for Pirenzepine dihydrochloride.
Q20: What analytical techniques are commonly employed for the detection and quantification of Pirenzepine dihydrochloride?
A20: The most commonly used techniques for Pirenzepine dihydrochloride analysis include:
- High-performance liquid chromatography (HPLC): This technique provides sensitive and specific quantification of Pirenzepine dihydrochloride in various matrices, including pharmaceuticals and biological samples. [, , ]
- UV spectrophotometry: This method offers a simple and rapid approach for determining Pirenzepine dihydrochloride concentrations in pharmaceutical formulations. [, ]
- Oscillopolarographic titration: This technique allows for the indirect determination of Pirenzepine dihydrochloride by precipitating it with sodium tetraphenylborate. []
- Capillary electrophoresis (CE): This method provides rapid separation and determination of Pirenzepine dihydrochloride in pharmaceutical preparations. []
Q21: Is there information available on the environmental impact and degradation pathways of Pirenzepine dihydrochloride?
A21: The provided research does not specifically address environmental aspects. Environmental fate and ecotoxicological data should be obtained from relevant environmental risk assessments and databases.
Q22: How does the dissolution rate of Pirenzepine dihydrochloride formulations impact its bioavailability?
A23: The dissolution rate of Pirenzepine dihydrochloride tablets can influence its absorption and bioavailability. [] Formulations that dissolve rapidly in saliva, such as those containing low-substituted hydroxypropylcellulose, may enhance drug absorption. []
Q23: What are the key parameters considered during the validation of analytical methods for Pirenzepine dihydrochloride?
A24: Analytical method validation ensures the accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ) of the method used for Pirenzepine dihydrochloride analysis. [, ]
Q24: What quality control measures are crucial during the development and manufacturing of Pirenzepine dihydrochloride products?
A24: Quality control measures ensure the consistent quality, safety, and efficacy of Pirenzepine dihydrochloride products. These measures typically involve rigorous testing of raw materials, in-process controls during manufacturing, and final product analysis to meet predefined specifications.
Q25: Is there evidence suggesting that Pirenzepine dihydrochloride elicits significant immunogenic or allergic responses?
A25: The provided research does not indicate significant immunogenicity concerns.
Q26: Does Pirenzepine dihydrochloride interact with any specific drug transporters that might affect its absorption, distribution, or elimination?
A26: The provided research does not delve into specific drug transporter interactions. Further investigation is needed to understand if such interactions play a role in Pirenzepine dihydrochloride's pharmacokinetic profile.
Q27: Does Pirenzepine dihydrochloride affect the activity of drug-metabolizing enzymes?
A27: The provided research papers do not provide specific information on Pirenzepine dihydrochloride's potential to induce or inhibit drug-metabolizing enzymes.
Q28: Is there information available regarding the biocompatibility of Pirenzepine dihydrochloride for use in drug delivery systems like contact lenses?
A29: While research suggests Pirenzepine dihydrochloride's potential for ocular drug delivery using contact lenses, [, ] further investigations are needed to fully evaluate its biocompatibility and long-term effects on ocular tissues.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)


![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)





